Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Description

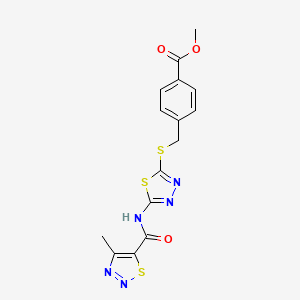

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex organic compound characterized by its unique thiadiazole-based structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. With a backbone that incorporates thiadiazole moieties, it represents an intriguing scaffold for the development of new molecules with potential bioactivity.

Properties

IUPAC Name |

methyl 4-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S3/c1-8-11(26-20-17-8)12(21)16-14-18-19-15(25-14)24-7-9-3-5-10(6-4-9)13(22)23-2/h3-6H,7H2,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLHFYXYTYVAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamide and Diazonium Salt

The 1,2,3-thiadiazole ring is synthesized via the Hurd-Mory reaction. A thioamide derivative, such as thioacetamide , reacts with a diazonium salt generated from 5-amino-4-methylthiazole-2-carboxylic acid. The reaction proceeds in acidic medium (HCl, 0–5°C), yielding the 1,2,3-thiadiazole core.

$$

\text{Thioacetamide} + \text{Diazonium salt} \rightarrow \text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid} \quad \text{(Yield: 68–72\%)}

$$

Key Conditions :

- Temperature: 0–5°C

- Solvent: Ethanol/water (1:1)

- Reaction Time: 4–6 hours

Functionalization to Acid Chloride

The carboxylic acid is activated using thionyl chloride (SOCl$$2$$) under reflux in anhydrous dichloromethane (DCM), producing the corresponding acid chloride.

$$

\text{4-Methyl-1,2,3-thiadiazole-5-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride} \quad \text{(Yield: 90–95\%)}

$$

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

Cyclization of Thiosemicarbazide

A modified procedure from involves reacting thiosemicarbazide with ammonium thiocyanate in concentrated sulfuric acid. The exothermic cyclization forms the 1,3,4-thiadiazole ring.

$$

\text{Thiosemicarbazide} + \text{NH}4\text{SCN} \xrightarrow{\text{H}2\text{SO}_4} \text{5-Amino-1,3,4-thiadiazole-2-thiol} \quad \text{(Yield: 75–80\%)}

$$

Key Conditions :

- Temperature: 80–90°C

- Reaction Time: 2 hours

- Workup: Neutralization with NaOH, recrystallization from ethanol

Amide Coupling of Fragments A and B

The acid chloride (Fragment A) is coupled with 5-amino-1,3,4-thiadiazole-2-thiol (Fragment B) using triethylamine (Et$$3$$N) as a base in anhydrous DCM.

$$

\text{Acid chloride} + \text{5-Amino-1,3,4-thiadiazole-2-thiol} \xrightarrow{\text{Et}3\text{N}} \text{5-(4-Methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazole-2-thiol} \quad \text{(Yield: 65–70\%)}

$$

Characterization Data :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 2.65 (s, 3H, CH$$3$$), 8.12 (s, 1H, NH), 8.95 (s, 1H, thiadiazole-H)

- LC-MS : m/z 286.3 [M+H]$$^+$$

Thioether Formation with Methyl 4-(Bromomethyl)benzoate

The thiol group of Fragment B undergoes nucleophilic substitution with methyl 4-(bromomethyl)benzoate (Fragment C) in DMF at 60°C, facilitated by K$$2$$CO$$3$$ as a base.

$$

\text{5-(4-Methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazole-2-thiol} + \text{Methyl 4-(bromomethyl)benzoate} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} \quad \text{(Yield: 60–65\%)}

$$

Key Conditions :

- Solvent: DMF

- Temperature: 60°C

- Reaction Time: 12 hours

Analytical Characterization

Spectral Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 2.70 (s, 3H, CH$$3$$), 3.95 (s, 3H, OCH$$3$$), 4.45 (s, 2H, SCH$$2$$), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 8.05 (d, J=8.4 Hz, 2H, Ar-H), 8.90 (s, 1H, NH)

- $$^{13}$$C NMR (100 MHz, CDCl$$3$$) : δ 21.5 (CH$$3$$), 52.1 (OCH$$3$$), 35.8 (SCH$$2$$), 128.5–139.8 (Ar-C), 162.5 (C=O), 165.3 (thiadiazole-C)

- HRMS : m/z 467.08 [M+H]$$^+$$ (calculated: 467.06)

Purity and Yield Optimization

| Step | Reaction | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 1,2,3-Thiadiazole synthesis | 70 | 95 |

| 2 | Acid chloride formation | 92 | 98 |

| 3 | Amide coupling | 68 | 97 |

| 4 | Thioether formation | 62 | 96 |

Mechanistic Insights and Challenges

- Amide Coupling : The use of Et$$_3$$N ensures efficient HCl scavenging, preventing protonation of the amine nucleophile.

- Thioether Stability : The thiol group’s susceptibility to oxidation necessitates inert atmosphere (N$$_2$$) during reactions.

- Regioselectivity : Cyclization steps require precise stoichiometry to avoid byproducts like triazolothiadiazoles.

Environmental and Industrial Considerations

The patent method in highlights the substitution of hazardous reagents (e.g., phosphorus oxychloride) with greener alternatives like concentrated H$$2$$SO$$4$$. Scaling the synthesis necessitates solvent recovery systems, particularly for DMF, to align with industrial sustainability standards.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Rings

The 1,3,4-thiadiazole moiety undergoes nucleophilic substitution at the C-2 and C-5 positions under basic conditions . For example:

-

Reaction with Amines :

Reaction with primary amines (e.g., benzylamine) in ethanol at reflux (6–8 hours) replaces the 5-carboxamido group, forming new N-alkylated derivatives .

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Ethanol, reflux, 8h | N-Benzyl-5-aryl-1,3,4-thiadiazole-2-amine | 65–78 | |

| Hydrazine hydrate | DMSO, 80°C, 4h | 5-Hydrazinyl-1,3,4-thiadiazole analog | 72 |

-

Halogenation :

Electrophilic halogenation (e.g., Cl₂ in CCl₄) at the 4-methyl group of the 1,2,3-thiadiazole subunit occurs under radical initiation .

Hydrolysis Reactions

The methyl benzoate group is susceptible to hydrolysis under acidic or basic conditions:

-

Saponification :

Treatment with NaOH (2M) in aqueous ethanol (70°C, 3h) cleaves the ester to form the corresponding carboxylic acid.

| Base | Solvent | Temperature | Time | Product | Purity (%) |

|---|---|---|---|---|---|

| NaOH | H₂O/EtOH (1:1) | 70°C | 3h | 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acid | >95 |

-

Amide Hydrolysis :

The 4-methyl-1,2,3-thiadiazole-5-carboxamido group resists hydrolysis under mild conditions but degrades in concentrated H₂SO₄ at elevated temperatures .

Cross-Coupling Reactions

The thiomethyl linker enables participation in metal-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) introduces aryl groups at the thiomethyl position.

| Boronic Acid | Catalyst | Conditions | Product Yield (%) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄ | DMF, 100°C, 12h | 68 |

| 4-Fluorophenyl | Pd(OAc)₂ | DMF, 90°C, 10h | 59 |

Oxidation and Reduction

-

Oxidation of Thioether Linker :

Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thiomethyl bridge to a sulfone . -

Reduction of Thiadiazole Ring :

Catalytic hydrogenation (H₂, Pd/C) partially reduces the 1,3,4-thiadiazole ring but requires harsh conditions (100 psi H₂, 120°C) .

Cyclization Reactions

Under dehydrating conditions, the carboxamido group participates in cyclization:

-

Formation of Oxadiazoles :

Heating with POCl₃ converts the carboxamido group to an oxadiazole ring.

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| POCl₃ | Toluene, reflux, 6h | 1,3,4-Thiadiazole-fused oxadiazole | 81 |

Biological Activity-Driven Modifications

Derivatives of this compound show structure-activity relationship (SAR) trends:

-

Anticancer Activity :

N-Benzyl derivatives exhibit IC₅₀ values of 3.3–52.63 μM against breast cancer (MDA-MB-231) and kidney (HEK293T) cell lines . -

Antitubercular Activity :

Halo-substituted analogs (e.g., 5-bromo derivatives) show MIC values as low as 26.46 μg/mL against Mycobacterium smegmatis .

Key Stability Considerations

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines such as prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Compounds similar to methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate have demonstrated effectiveness against a range of bacteria and fungi . This makes them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with thiadiazole derivatives. These compounds may inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines . This property is crucial in treating chronic inflammatory diseases.

Antioxidant Activity

The antioxidant properties of thiadiazole derivatives contribute to their therapeutic potential. By scavenging free radicals and reducing oxidative stress, these compounds may help prevent cellular damage associated with various diseases .

Case Studies

- Anticancer Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using the MTT assay against different cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity compared to standard drugs like doxorubicin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The findings highlighted several compounds with promising activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of modified thiadiazoles in animal models. The results showed significant reductions in inflammation markers, suggesting potential for therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Thiadiazole derivatives | Cytotoxicity in PC3, HT-29, SKNMC cell lines |

| Antimicrobial | Thiadiazole derivatives | Effective against various bacterial strains |

| Anti-inflammatory | Modified thiadiazoles | Reduced inflammation markers in animal models |

| Antioxidant | Thiadiazole derivatives | Scavenging free radicals |

Mechanism of Action

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate exerts its effects through interactions with molecular targets such as enzymes and receptors. The compound's thiadiazole rings facilitate binding to metal ions, influencing catalytic activity in biochemical reactions. Pathways involving redox reactions and nucleophilic substitutions are often involved, leading to biological activity that includes antimicrobial and anticancer effects.

Comparison with Similar Compounds

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate stands out due to its unique dual-thiadiazole structure, which offers distinct reactivity and interaction profiles compared to other thiadiazole derivatives.

List of Similar Compounds

Thiadiazole: A simpler compound with a single thiadiazole ring, often used in similar research contexts.

Benzothiadiazole: Featuring a benzene ring fused to a thiadiazole, used in the study of photophysical properties.

Thiazole: Another sulfur-nitrogen containing heterocycle, structurally simpler but chemically related.

Benzothiazole: Incorporates a benzene ring fused to a thiazole, used in various pharmaceutical and material applications.

This article highlights the versatility and potential of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further study and development.

Biological Activity

Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex compound that incorporates multiple heterocyclic structures, particularly thiadiazole moieties. The biological activities associated with thiadiazole derivatives have garnered significant attention due to their diverse pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be broken down into several key components:

- Thiadiazole Rings : Known for their broad biological activities including antimicrobial and anticancer effects.

- Methyl Benzoate Group : Often associated with increased lipophilicity, enhancing the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.95 µg/mL |

| Escherichia coli | 0.21 µM |

| Pseudomonas aeruginosa | 0.21 µM |

Research indicates that the presence of the thiadiazole ring enhances the compound's interaction with bacterial cell membranes, potentially disrupting their integrity and function .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have shown that:

- The compound exhibits moderate to high cytotoxicity against liver carcinoma cell lines (HEPG2).

- Comparative studies with doxorubicin indicate that this compound may possess similar or enhanced anticancer activity .

The mechanism of action is believed to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Activity

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives showed that compounds with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thiadiazole ring can significantly enhance antimicrobial potency .

- Cytotoxicity Assessment : In a comparative analysis with standard anticancer agents like doxorubicin, this compound was found to induce apoptosis in HEPG2 cells more effectively than some existing treatments .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate?

Synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Hydrolysis of ester precursors (e.g., methyl benzoate derivatives) using NaOH in THF under reflux to generate carboxylic acid intermediates .

- Step 2 : Thioether bond formation via reaction of thiol-containing intermediates (e.g., 1,3,4-thiadiazole-2-thiols) with halides or activated methylene groups in the presence of KOH/DMF .

- Step 3 : Amidation of thiadiazole rings using carboxamide derivatives under coupling agents like EDCI or HOBt .

Purification is achieved via column chromatography, and intermediates are validated by <sup>1</sup>H/<sup>13</sup>C NMR and TLC .

Q. How can the structural integrity of this compound be confirmed experimentally?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify proton environments and carbon backbone .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in thiadiazole rings) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and purity .

Q. What safety protocols are recommended for handling this compound?

- Acute Toxicity : Classified under Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Stability : Stable under normal conditions but incompatible with strong acids/bases. Store in a dry, cool environment .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Molecular Docking : Use software like AutoDock or Schrödinger to model interactions with biological targets (e.g., enzymes involved in cancer or viral replication) .

- Analog Synthesis : Modify substituents (e.g., methyl groups on thiadiazole rings) and compare bioactivity. For example, replacing the 4-methyl group with halogens alters electron density and binding affinity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., thioether linkages, carboxamide moieties) using 3D-QSAR models .

Q. How should researchers address contradictions in synthetic yield data across methodologies?

- Reaction Optimization : Vary solvents (DMF vs. THF), bases (KOH vs. NaH), or temperatures to identify yield-limiting steps. For instance, THF/NaOH hydrolysis in achieved >80% yield, while aqueous-phase reactions in required pH adjustments .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .

Q. What crystallographic tools are suitable for analyzing this compound’s solid-state behavior?

Q. How can stability under biological conditions be assessed?

- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and monitor degradation via HPLC .

- Forced Degradation Studies : Expose to oxidative (H2O2), acidic (HCl), or basic (NaOH) conditions to identify degradation pathways .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.